molecular formula C24H37FO5 B073390 6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one 3-acetate CAS No. 1525-77-5

6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one 3-acetate

Cat. No. B073390
CAS RN: 1525-77-5
M. Wt: 424.5 g/mol
InChI Key: NJDYIKQAOCYLKB-MZVKURBCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one 3-acetate, also known as flumethasone acetate, is a synthetic glucocorticoid used in various medical applications. It is a potent anti-inflammatory and immunosuppressive agent that can be used to treat a variety of conditions, including asthma, allergies, and skin disorders. In

Scientific Research Applications

Flumethasone acetate has been extensively studied for its anti-inflammatory and immunosuppressive properties. It has been used in various medical applications, including the treatment of asthma, allergies, and skin disorders. It has also been studied for its potential use in cancer therapy, as it can inhibit the growth of certain cancer cells.

Mechanism of Action

Flumethasone acetate exerts its anti-inflammatory and immunosuppressive effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding activates the receptor, which then translocates to the nucleus and regulates gene expression. Flumethasone acetate can also inhibit the production of cytokines and other inflammatory mediators, further reducing inflammation and immune responses.
Biochemical and Physiological Effects:
Flumethasone acetate has a wide range of biochemical and physiological effects on the body. It can reduce inflammation, suppress immune responses, and inhibit the growth of certain cancer cells. It can also affect carbohydrate and protein metabolism, leading to potential side effects such as hyperglycemia and muscle wasting.

Advantages and Limitations for Lab Experiments

Flumethasone acetate is a potent and effective anti-inflammatory and immunosuppressive agent, making it a valuable tool for laboratory experiments. However, its complex synthesis method and potential side effects must be taken into consideration when using it in research.

Future Directions

There are many potential future directions for research involving 6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one 3-acetate acetate. One area of interest is its potential use in cancer therapy, as it has shown promising results in inhibiting the growth of certain cancer cells. Other areas of interest include its use in treating autoimmune disorders and its potential as a treatment for COVID-19. Further research is needed to fully understand the potential benefits and limitations of 6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one 3-acetate acetate in these areas.
In conclusion, 6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one 3-acetate acetate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Its complex synthesis method and potential side effects must be taken into consideration when using it in research. However, its potential applications in cancer therapy, autoimmune disorders, and COVID-19 treatment make it an area of interest for future research.

Synthesis Methods

Flumethasone acetate can be synthesized through a multi-step process that involves the conversion of pregnenolone to 6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one 3-acetate via various chemical reactions. The final step involves the acetylation of 6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one 3-acetate to produce 6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one 3-acetate acetate. The synthesis method is complex and requires specialized equipment and expertise.

properties

CAS RN

1525-77-5

Product Name

6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one 3-acetate

Molecular Formula

C24H37FO5

Molecular Weight

424.5 g/mol

IUPAC Name

[(3S,5R,6R,8R,9S,10R,13S,14S,16R,17R)-17-acetyl-6-fluoro-5,17-dihydroxy-10,13,16-trimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C24H37FO5/c1-13-10-19-17-11-20(25)23(28)12-16(30-15(3)27)6-8-21(23,4)18(17)7-9-22(19,5)24(13,29)14(2)26/h13,16-20,28-29H,6-12H2,1-5H3/t13-,16+,17-,18+,19+,20-,21-,22+,23+,24+/m1/s1

InChI Key

NJDYIKQAOCYLKB-MZVKURBCSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@H]([C@]4(C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)C)O)C)C)OC(=O)C)O)F

SMILES

CC1CC2C3CC(C4(CC(CCC4(C3CCC2(C1(C(=O)C)O)C)C)OC(=O)C)O)F

Canonical SMILES

CC1CC2C3CC(C4(CC(CCC4(C3CCC2(C1(C(=O)C)O)C)C)OC(=O)C)O)F

Other CAS RN

1525-77-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.